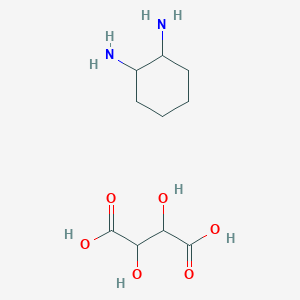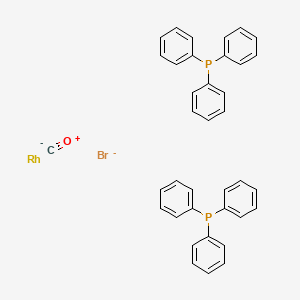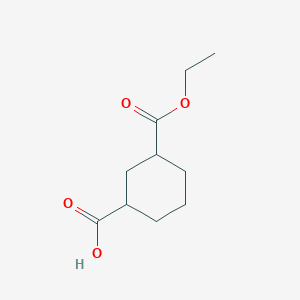
3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with an ethoxycarbonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, where the carboxylic acid group reacts with ethanol to form the ethoxycarbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and efficient heat transfer, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethoxycarbonyl group can be converted to a carboxylic acid group.
Reduction: Reduction of the ethoxycarbonyl group can lead to the formation of cyclohexanemethanol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a building block in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid involves its interaction with various molecular targets. The ethoxycarbonyl group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain chemical reactions.
Ethyl cyclohexanecarboxylate: Similar structure but lacks the carboxylic acid group, limiting its reactivity in certain contexts.
Cyclohexanemethanol: Contains a hydroxyl group instead of the ethoxycarbonyl group, leading to different chemical properties and applications.
Uniqueness: 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is unique due to the presence of both the ethoxycarbonyl and carboxylic acid groups, which provide a combination of reactivity and versatility in chemical synthesis and applications.
Propiedades
IUPAC Name |
3-ethoxycarbonylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXPHQCHMAPWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
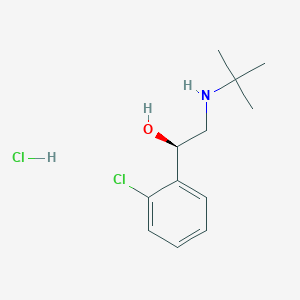
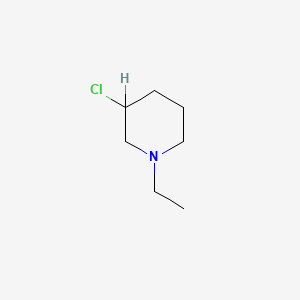
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
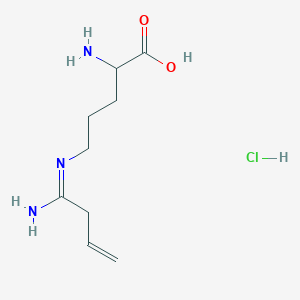
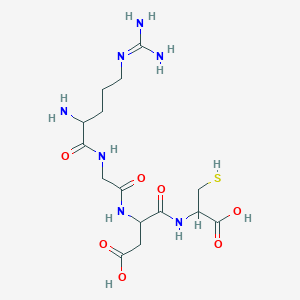
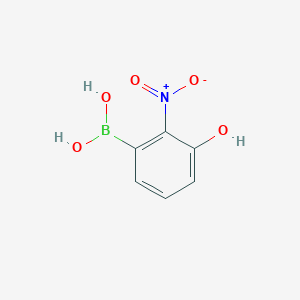
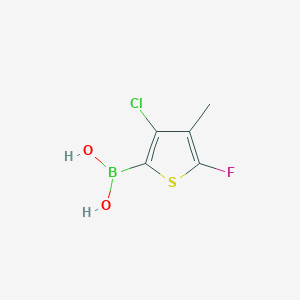
![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)

![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)
